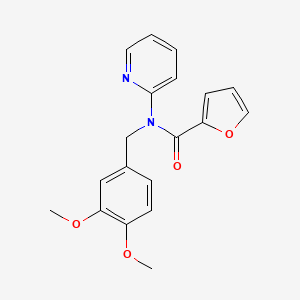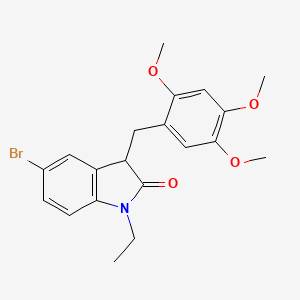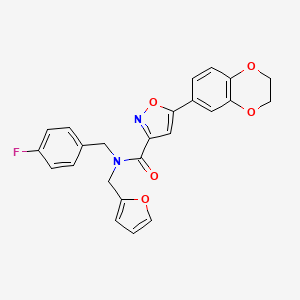
N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,4-Dimethoxyphenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide is an organic compound that features a furan ring, a pyridine ring, and a dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-Dimethoxyphenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan-2-carboxamide Core: This can be achieved through the reaction of furan-2-carboxylic acid with an appropriate amine under dehydrating conditions.
Introduction of the Pyridin-2-yl Group: This step involves the coupling of the furan-2-carboxamide with a pyridine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Attachment of the 3,4-Dimethoxyphenyl Group: The final step involves the alkylation of the amide nitrogen with a 3,4-dimethoxybenzyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3,4-Dimethoxyphenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) on the pyridine ring can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-[(3,4-Dimethoxyphenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-[(3,4-Dimethoxyphenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
- N-(2,4-Diaryltetrahydroquinolin-1-yl)furan-2-carboxamide
Uniqueness
N-[(3,4-Dimethoxyphenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide is unique due to its combination of a furan ring, a pyridine ring, and a dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C19H18N2O4 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
N-[(3,4-dimethoxyphenyl)methyl]-N-pyridin-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C19H18N2O4/c1-23-15-9-8-14(12-17(15)24-2)13-21(18-7-3-4-10-20-18)19(22)16-6-5-11-25-16/h3-12H,13H2,1-2H3 |
Clave InChI |
OISFKCUAKOWYAM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CO3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-ethoxyphenyl)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11349721.png)
![N-(4-bromo-3-methylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11349728.png)
![5-(3-fluoro-4-methylphenyl)-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11349734.png)

![2-{1-[(2-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole](/img/structure/B11349743.png)
![2-[(E)-2-(4-bromophenyl)vinyl]quinolin-8-ol](/img/structure/B11349749.png)
![1-(benzylsulfonyl)-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B11349760.png)
![2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(3-pyridinylmethyl)acetamide](/img/structure/B11349762.png)



![5-bromo-3-[4-(propan-2-yl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11349786.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11349788.png)
![N-(diphenylmethyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11349795.png)
